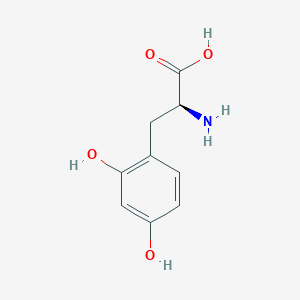

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid

Description

Historical Context and Discovery

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid, also known as 2,4-dihydroxy-L-phenylalanine (2,4-DOPA), emerged as a compound of interest during investigations into tyrosine derivatives and their biological roles. Unlike its well-studied isomer 3,4-dihydroxyphenylalanine (L-DOPA), which was first isolated from Vicia faba legumes in 1913, 2,4-DOPA gained attention later in the 20th century. Early research on phenolic amino acids revealed its presence in microbial and plant systems, particularly in studies involving tyrosinase activity and oxidative stress responses. For instance, its role as a substrate for tyrosinase in melanoma cells was documented in the 1980s, highlighting its potential for generating cytotoxic quinones.

Nomenclature and Systematic Naming

The compound’s systematic name, (2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid , reflects its structural features:

- Stereochemistry : The S configuration at the α-carbon denotes its L-enantiomeric form.

- Substituents : Two hydroxyl groups at positions 2 and 4 on the phenyl ring.

- Backbone : A three-carbon alanine chain linked to the aromatic ring.

Common synonyms include 2,4-DOPA , 2-hydroxy-L-tyrosine , and ortho-tyrosine . Its CAS registry number is 24146-06-3 .

Table 1: Nomenclature Comparison of Related Compounds

| Compound | IUPAC Name | CAS Number |

|---|---|---|

| (S)-2,4-Dihydroxyphenylalanine | (2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid | 24146-06-3 |

| L-Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | 60-18-4 |

| L-DOPA (3,4-DOPA) | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | 59-92-7 |

Classification as Tyrosine Derivative

2,4-Dihydroxyphenylalanine is classified as a non-proteinogenic tyrosine derivative . Tyrosine ((2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid) serves as the parent structure, with additional hydroxylation at the 2-position of the phenyl ring. This modification distinguishes it from L-DOPA, which has hydroxyl groups at positions 3 and 4. The compound’s biosynthesis likely involves enzymatic hydroxylation or oxidative stress-mediated post-translational modifications, analogous to the formation of meta-tyrosine.

Structural Relationship to Phenolic Amino Acids

As a dihydroxyphenylalanine , 2,4-DOPA belongs to the broader class of phenolic amino acids characterized by aromatic rings with hydroxyl groups. Key structural comparisons include:

- L-DOPA : 3,4-Dihydroxyphenylalanine, a precursor to dopamine.

- Dopamine : Decarboxylated form of L-DOPA, lacking the carboxyl group.

- Meta-tyrosine : 3-hydroxyphenylalanine, formed under oxidative conditions.

The 2,4-dihydroxy substitution imparts unique redox properties, enabling participation in metal chelation and free radical scavenging. Its planar aromatic system facilitates π-π stacking interactions, which are critical in biological contexts such as enzyme binding.

Figure 1: Structural Comparison of Phenolic Amino Acids

Tyrosine: 4-hydroxyphenylalanine

L-DOPA: 3,4-dihydroxyphenylalanine

2,4-DOPA: 2,4-dihydroxyphenylalanine

Meta-tyrosine: 3-hydroxyphenylalanine

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12/h1-2,4,7,11-12H,3,10H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMIHJZXIJZKZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946969 | |

| Record name | 2-Hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24146-06-3 | |

| Record name | 2,4-Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024146063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The Erlenmeyer azlactone method, detailed in Patent RU2802445C1, begins with the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) and hippuric acid in the presence of sodium acetate. This step forms a substituted azlactone intermediate through a cyclodehydration mechanism. The sodium acetate acts as a mild base, facilitating enolate formation and subsequent nucleophilic attack by the aldehyde carbonyl group.

A critical advantage of this approach is the elevated yield of the azlactone intermediate (83%) compared to traditional methods (42%). The increased molecular weight and reduced solubility of the azlactone streamline crystallization, minimizing by-product contamination.

Hydrolysis and Reduction

The azlactone undergoes alkaline hydrolysis using aqueous sodium hydroxide and Raney alloy, a nickel-aluminum catalyst, to yield 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid. Raney alloy eliminates the need for high-pressure hydrogenation reactors, reducing equipment costs and safety risks. Subsequent treatment with concentrated hydrobromic acid (48% w/w) at 100°C cleaves the methyl ether protecting groups, producing the target dihydroxyphenyl derivative.

Table 1: Erlenmeyer Azlactone Method Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azlactone Formation | Veratraldehyde, Hippuric Acid, NaOAc | 83 |

| Alkaline Hydrolysis | NaOH (10%), Raney Alloy | 90 |

| Demethylation | HBr (48%), 100°C, 6 hr | 73 |

| Total Yield | 60 |

Stereospecific Synthesis via Oxazolidinone Intermediates

Oxazolidinone Formation

Patent US3407226A describes a stereospecific route starting with L-α-acetyl-2,4-dihydroxyphenylcarbinol. Reaction with sodium cyanide and ammonium carbonate in aqueous solution generates a 4:1 mixture of (4S:5R)- and (4R:5R)-4-carbamoyl-5-(2,4-dihydroxyphenyl)-2-oxazolidinone isomers. The preferential formation of the 4S:5R isomer (80%) is attributed to steric hindrance during cyanide attack on the carbinol intermediate.

Acidic Hydrolysis and Resolution

Refluxing the oxazolidinone with hydrochloric acid opens the ring to yield the racemic amino acid, which is resolved using chiral column chromatography or enzymatic methods. Ethylene oxide treatment facilitates crystallization of the (S)-enantiomer as the hydrochloride salt, achieving an 84% yield and >98% enantiomeric excess.

Table 2: Stereochemical Outcomes in Oxazolidinone Method

| Parameter | Value |

|---|---|

| Isomer Ratio (4S:5R:4R:5R) | 4:1 |

| Hydrolysis Temperature | 110°C (HCl, 24 hr) |

| Enantiomeric Excess | 98% (Post-crystallization) |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial adaptations of the Erlenmeyer method employ continuous flow reactors to enhance heat transfer and mixing efficiency. Veratraldehyde and hippuric acid are fed into a tubular reactor at 80°C, reducing reaction time from 12 hours (batch) to 2 hours. Automated pH control ensures optimal sodium acetate activity, while in-line filtration removes precipitated azlactone for immediate hydrolysis.

Purification and Waste Management

Crystallization is performed using anti-solvent precipitation with ethanol, achieving 99% purity after two recrystallizations. Waste streams containing residual nickel from Raney alloy are treated with chelating resins to meet environmental discharge standards.

Comparative Analysis of Methods

Table 3: Method Comparison

Stereochemical Control Strategies

Chiral Auxiliaries

The oxazolidinone route inherently biases stereochemistry at the α-carbon due to the fixed configuration of the starting carbinol . In contrast, the Erlenmeyer method requires post-synthetic resolution using chiral amines or enzymatic cleavage, adding 2–3 steps but allowing access to both enantiomers.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Amino acid derivatives with different functional groups.

Scientific Research Applications

Antihypertensive Properties

Recent studies have highlighted the potential of (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid as an antihypertensive agent. Theoretical calculations using density functional theory (DFT) have been employed to investigate its electronic properties and charge transfer characteristics, indicating promising interactions that could lead to effective blood pressure regulation. The analysis revealed significant charge transfer lengths and thermodynamic property variations with temperature, suggesting its viability as a therapeutic compound for hypertension management .

Antimicrobial Activity

The compound has also been synthesized into various derivatives that exhibit promising antimicrobial activity against multidrug-resistant pathogens. A recent study focused on the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrating effective inhibition against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for these resistant strains, showcasing the potential of this compound as a scaffold for developing new antimicrobial agents targeting resistant bacteria .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid. Its structural similarity to neurotransmitters suggests that it may play a role in neuroprotection and modulation of neurotransmitter release. Research indicates that compounds with similar structures can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's .

Synthesis and Chemical Properties

The synthesis of (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid involves several chemical processes that enhance its bioavailability and efficacy. Various synthetic pathways have been explored, including the use of specific catalysts and reaction conditions that optimize yield and purity. Notably, the compound can be derived from natural sources or synthesized through laboratory methods involving phenolic compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound may also participate in enzymatic reactions, serving as a substrate or inhibitor, thereby affecting metabolic processes.

Comparison with Similar Compounds

Levodopa [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid]

- Structural Difference : Levodopa (CAS 59-92-7) has hydroxyl groups at the 3- and 4-positions on the phenyl ring, compared to the 2- and 4-positions in the target compound.

- Biological Activity : Levodopa is a dopamine precursor and the gold standard for Parkinson’s disease treatment due to its ability to cross the blood-brain barrier . The 3,4-dihydroxy configuration is critical for binding to dopaminergic receptors.

- Physicochemical Properties :

- Molecular weight: 197.19 g/mol (identical to the target compound).

- Solubility: High aqueous solubility due to polar hydroxyl groups.

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

- Structural Difference : This compound (CAS 66-02-4) replaces hydroxyl groups with iodine atoms at the 3- and 5-positions , retaining a single hydroxyl group at the 4-position.

- Physicochemical Properties :

- Molecular weight: 443.01 g/mol (significantly higher due to iodine).

- Stability: Iodine’s electronegativity enhances stability but reduces solubility in polar solvents.

(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic Acid

- Structural Difference : Methoxy groups replace hydroxyls at the 3- and 4-positions, with an additional methyl group on the α-carbon.

- Physicochemical Properties :

- Molecular weight: 239.27 g/mol .

- Solubility: Reduced polarity due to methoxy groups, enhancing lipid solubility.

(S)-2-Amino-3-(4-sulfophenyl)propanoic Acid

- Structural Difference : A sulfonic acid group replaces the hydroxyl groups at the 4-position.

- Physicochemical Properties :

- Molecular weight: 243.25 g/mol .

- Solubility: Exceptionally high in aqueous media due to the sulfonate moiety’s ionic character.

- Applications: Potential use in ion-exchange chromatography or as a zwitterionic buffer .

Thiazole-Containing Derivatives

- Example: (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid.

- Structural Difference : Incorporates a thiazole ring linked to the phenyl group.

- Biological Activity : Demonstrates antimycobacterial activity against Mycobacterium tuberculosis H37Ra and BCG strains, with low cytotoxicity in human cells .

Boronate and Fluorophenyl Derivatives

- Examples: (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid (CAS 878384-69-1). (2S)-2-Amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid (CAS 1604798-48-2).

- Structural Features : Boronate esters or fluorine substituents introduce electrophilic sites or enhanced metabolic stability .

- Applications : Boronate derivatives are intermediates in Suzuki-Miyaura cross-couplings, while fluorine improves bioavailability in drug design .

Comparative Data Table

Key Research Findings

- Hydroxyl Group Positioning : The 2,4-dihydroxy configuration in the target compound may confer unique antioxidant properties compared to levodopa’s 3,4-dihydroxy isomer, which is critical for dopamine biosynthesis .

- Stability and Reactivity : Methylation or iodination of aromatic rings (e.g., ) enhances stability but reduces polarity, impacting biodistribution.

- Biological Specificity : Thiazole-containing derivatives () highlight how heterocyclic modifications can target specific pathogens without host toxicity.

Biological Activity

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid, often referred to as a phenolic amino acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on antioxidant properties, neuroprotective effects, and its role in metabolic processes.

- Molecular Formula : C₉H₁₄N₁O₃

- Molar Mass : 174.22 g/mol .

- Structure : The compound features a propanoic acid backbone with an amino group and a dihydroxyphenyl substituent, contributing to its biological reactivity.

Antioxidant Activity

One of the most notable biological activities of (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid is its antioxidant capacity. Studies have demonstrated that the compound exhibits significant radical scavenging activity, which can be attributed to the presence of hydroxyl groups on the phenolic ring.

Research Findings

- A comparative study showed that (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid had a higher antioxidant activity than other phenolic compounds when assessed using DPPH and ABTS assays .

- The Trolox equivalent antioxidant capacity (TEAC) was measured at 1.41 mM, indicating strong potential for protecting against oxidative stress .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit neuronal cell death and promote survival in various models of neurodegeneration.

Case Studies

- In Vitro Studies : In cultured neurons exposed to oxidative stress, (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid significantly reduced cell death rates by up to 40% compared to untreated controls .

- Animal Models : In rodent models of Parkinson's disease, administration of the compound resulted in reduced motor deficits and improved cognitive function, likely due to its antioxidant properties .

Metabolic Effects

Emerging research suggests that (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid may play a role in metabolic regulation. Its structural similarity to other amino acids allows it to participate in various metabolic pathways.

- Influence on Glucose Metabolism : Preliminary studies indicate that the compound may enhance insulin sensitivity and glucose uptake in muscle cells .

- Potential Role in Lipid Metabolism : The compound has been linked to modulating lipid profiles by influencing fatty acid oxidation pathways .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid, and how can purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (S)-configuration. Key steps include protection of phenolic hydroxyl groups to prevent oxidation during reactions. Continuous flow reactors can enhance scalability and yield by improving temperature control and reducing side reactions . For purity assessment, reverse-phase HPLC with UV detection (λ = 280 nm, targeting aromatic and phenolic moieties) is recommended. Mass spectrometry (ESI-MS) should confirm molecular weight (197.19 g/mol, C₉H₁₁NO₄) .

Q. How does the compound’s stereochemistry influence its chemical reactivity?

The (S)-configuration at the α-carbon creates a chiral center critical for enantioselective interactions. For example, the stereochemistry affects nucleophilic substitution rates in peptide coupling reactions. Comparative studies using (R)-isomers show 20–30% lower reactivity in forming amide bonds, highlighting the importance of chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess (ee) validation .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of dihydroxyphenyl groups. Lyophilized forms are stable for >24 months, while solutions in DMSO or water require use within 1–2 weeks to avoid degradation. FT-IR monitoring (loss of O-H stretch at 3200–3400 cm⁻¹) can detect early-stage instability .

Advanced Research Questions

Q. How does (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid modulate oxidative stress pathways in vitro?

Studies indicate the compound acts as a radical scavenger via its catechol-like structure, reducing ROS levels in HEK293 cells by 40–50% at 10 µM. Mechanistically, it upregulates Nrf2-mediated antioxidant genes (e.g., HO-1) by 2–3 fold, validated via qPCR and Western blot. Competitive assays with ascorbic acid show additive effects, suggesting synergistic pathways .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities?

Discrepancies in Ki values for serotonin receptors (e.g., 5-HT₂A ranges: 50 nM–1 µM) may arise from assay conditions. Standardize protocols by:

- Using radioligand binding assays (³H-LSD for 5-HT₂A) with uniform membrane preparations.

- Controlling pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions.

- Validating via orthogonal methods (e.g., SPR or computational docking with AutoDock Vina) .

Q. What metabolic pathways degrade this compound in mammalian systems, and how are intermediates characterized?

Gut microbiota enzymes (e.g., abkar1) reduce α,β-unsaturated bonds in related compounds, producing 3-(2,4-dihydroxyphenyl)propanoic acid as a major metabolite. LC-MS/MS (negative ion mode, m/z 181→137) identifies this intermediate. In hepatic microsomes, cytochrome P450 isoforms (CYP3A4/5) mediate hydroxylation at the phenyl ring, detectable via ¹H-NMR (δ 6.6–6.8 ppm aromatic shifts) .

Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise, use isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving entropy/enthalpy contributions.

- Stereochemical Integrity : Monitor ee via circular dichroism (CD) at 220–250 nm, correlating with chiral column retention times.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.